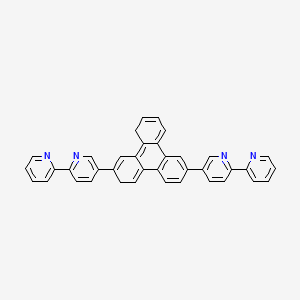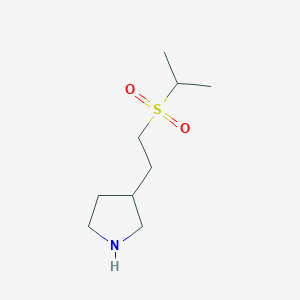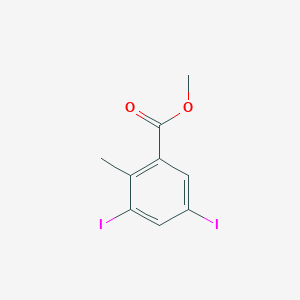
3,5-Di iodo-2-methyl benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di iodo-2-methyl benzoic acid methyl ester is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di iodo-2-methyl benzoic acid methyl ester typically involves the iodination of 2-methyl benzoic acid followed by esterification. One common method is as follows:
Iodination: 2-methyl benzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions on the benzene ring.
Esterification: The resulting 3,5-Di iodo-2-methyl benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di iodo-2-methyl benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used.
Oxidation: Potassium permanganate in an alkaline medium is effective for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,5-diazido-2-methyl benzoic acid methyl ester.
Reduction: 3,5-Di iodo-2-methyl benzyl alcohol.
Oxidation: 3,5-Di iodo-2-methyl benzoic acid.
Aplicaciones Científicas De Investigación
3,5-Di iodo-2-methyl benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Di iodo-2-methyl benzoic acid methyl ester depends on its specific application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the tracking of the compound in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di iodo benzoic acid methyl ester
- 2,4-Di iodo-3-methyl benzoic acid methyl ester
- 3,5-Di bromo-2-methyl benzoic acid methyl ester
Uniqueness
3,5-Di iodo-2-methyl benzoic acid methyl ester is unique due to the specific positioning of the iodine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. The presence of two iodine atoms also makes it particularly useful for applications requiring radiolabeling.
Propiedades
Fórmula molecular |
C9H8I2O2 |
|---|---|
Peso molecular |
401.97 g/mol |
Nombre IUPAC |
methyl 3,5-diiodo-2-methylbenzoate |
InChI |
InChI=1S/C9H8I2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
Clave InChI |
QVPGXJHEYSQKGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


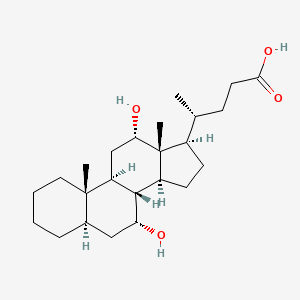

![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
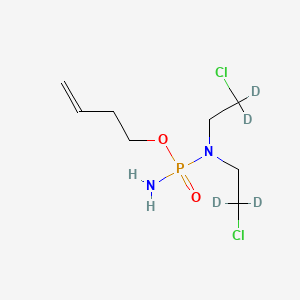
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
